Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline carboxylates, which are known for their anti-cancer and anti-inflammatory properties. EF-24 has been shown to have promising results in preclinical trials as a potential treatment for various diseases.
Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives have been explored for their antimicrobial properties. Research has demonstrated that certain substituted 1,2,3-triazoles derived from similar quinoline compounds exhibit significant antimicrobial activity. These findings indicate a potential for this compound in the development of new antimicrobial agents (Holla et al., 2005).
Corrosion Inhibition
A theoretical study on the inhibition efficiencies of quinoxalines, which are structurally related to this compound, has shown that these compounds can act as effective corrosion inhibitors for copper in nitric acid media. This suggests that modifications of the this compound structure could yield potent corrosion inhibitors, offering protective solutions for metal surfaces in industrial applications (Zarrouk et al., 2014).
Anticholinesterase and Antioxidant Activities
Compounds synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, which share a core structure with this compound, have been investigated for their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. These activities are crucial in developing treatments for neurodegenerative diseases like Alzheimer's. The findings reveal that certain novel quinolone derivatives exhibit significant biological activities, indicating potential therapeutic applications (Mermer et al., 2018).
Anticancer Assessment
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a compound similar to this compound, has been modified to enhance its cytotoxic activity against various cancer cell lines, including MCF-7, HePG2, and HCT-116. This research underscores the potential of structurally related compounds in the development of novel anticancer drugs (Regal et al., 2020).
Adenosine Receptor Antagonism
A study on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related in structural concept to this compound, identified their potent and selective antagonism at adenosine A1 and A2 receptors. This property suggests a potential application in developing rapid-onset antidepressants, as these compounds demonstrate promising activity in behavioral despair models in rats (Sarges et al., 1990).
Propriétés
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-3-28-18(27)15-11-23-16-10-13(19(20,21)22)4-5-14(16)17(15)25-8-6-24(7-9-25)12(2)26/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNIDDRFHFOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCN(CC3)C(=O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.